molecular formula C16H18N2O B11804332 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol

1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol

Cat. No.: B11804332
M. Wt: 254.33 g/mol
InChI Key: KOJGVQIGRGIDDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol is a synthetic organic compound that belongs to the class of indoline derivatives It is characterized by the presence of an indoline moiety attached to a pyridine ring, which is further substituted with a methyl group and an ethanol side chain

Preparation Methods

The synthesis of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include:

Major products formed from these reactions include the corresponding oxidized or reduced derivatives and substituted products.

Scientific Research Applications

1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol has several scientific research applications:

Comparison with Similar Compounds

1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)ethanol can be compared with other indoline derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

1-[6-(2,3-dihydroindol-1-yl)-5-methylpyridin-3-yl]ethanol

InChI

InChI=1S/C16H18N2O/c1-11-9-14(12(2)19)10-17-16(11)18-8-7-13-5-3-4-6-15(13)18/h3-6,9-10,12,19H,7-8H2,1-2H3

InChI Key

KOJGVQIGRGIDDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCC3=CC=CC=C32)C(C)O

Origin of Product

United States

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